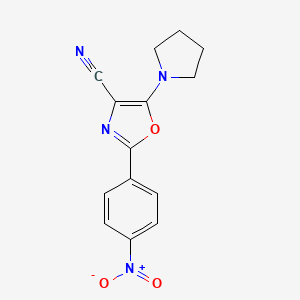
3,4-dichloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide is a synthetic organic compound with the molecular formula C16H13Cl4NO2 and a molecular weight of 393.09 g/mol. This compound is primarily used in research settings and is not intended for human or veterinary use.
準備方法
The synthesis of 3,4-dichloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide involves multiple steps, typically starting with the chlorination of benzene derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve large-scale chlorination processes followed by purification steps to isolate the desired compound .
化学反応の分析
3,4-dichloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
科学的研究の応用
3,4-dichloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor.
Medicine: Although not used clinically, it serves as a model compound in drug development studies to understand its pharmacokinetics and pharmacodynamics.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 3,4-dichloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can vary depending on the biological system being studied .
類似化合物との比較
Similar compounds to 3,4-dichloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide include other chlorinated benzene derivatives and carboxamides. Some examples are:
- 3,4-dichlorobenzamide
- 2,4-dichlorophenyl isopropyl ether
- N-(2,4-dichlorophenyl)benzamide
Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of the isopropoxy group, which can influence its reactivity and biological activity .
特性
IUPAC Name |
3,4-dichloro-N-(2,4-dichloro-5-propan-2-yloxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl4NO2/c1-8(2)23-15-7-14(12(19)6-13(15)20)21-16(22)9-3-4-10(17)11(18)5-9/h3-8H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPLDDGNAMMKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


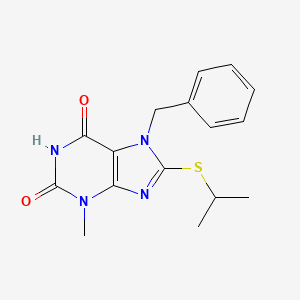
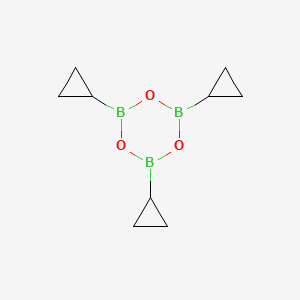
![2-[[2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B2716501.png)
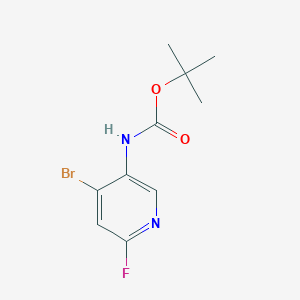
![2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-[(2-BROMOPHENYL)METHYL]ACETAMIDE](/img/structure/B2716504.png)

![2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2716507.png)
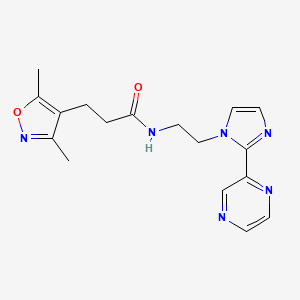
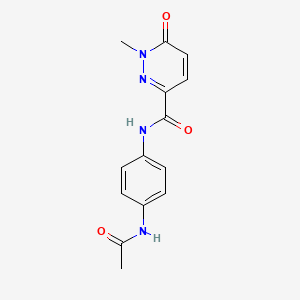
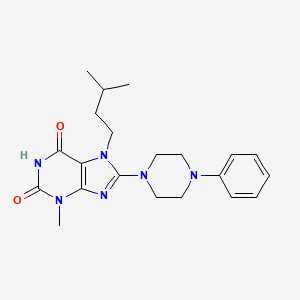
![3-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2716511.png)
